2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride

Cannabinoid CB1 Antagonist GPCR Pharmacology Structure-Activity Relationship

This heterocyclic building block features a 2-substituted piperidine bearing a 4-methylpyrazole, a geometry not replicated by common 3- or 4-pyrazolylpiperidine analogs. Essential for SAR programs probing CB1 receptor modulation distinct from rimonabant, dopamine D3 receptor recognition, or NADPH oxidase inhibition. The dihydrochloride salt ensures aqueous solubility for assay-ready screening. Researchers requiring positional specificity should select this compound over generic pyrazole-piperidine mixtures.

Molecular Formula C9H17Cl2N3
Molecular Weight 238.15 g/mol
CAS No. 1185303-93-8
Cat. No. B1390294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride
CAS1185303-93-8
Molecular FormulaC9H17Cl2N3
Molecular Weight238.15 g/mol
Structural Identifiers
SMILESCC1=C(NN=C1)C2CCCCN2.Cl.Cl
InChIInChI=1S/C9H15N3.2ClH/c1-7-6-11-12-9(7)8-4-2-3-5-10-8;;/h6,8,10H,2-5H2,1H3,(H,11,12);2*1H
InChIKeyLOSIYZFQRNMXLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methyl-1H-pyrazol-3-yl)-piperidine Dihydrochloride (CAS 1185303-93-8): Chemical Identity and Procurement-Relevant Characteristics for Early-Stage Research


2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride (CAS 1185303-93-8) is a heterocyclic small molecule consisting of a piperidine ring substituted at the 2-position with a 4-methyl-1H-pyrazol-3-yl moiety, formulated as the dihydrochloride salt (MFCD12028532, MW 238.16 g/mol) . The compound belongs to the pyrazole-piperidine scaffold class, which has been extensively characterized in medicinal chemistry as a privileged structure for kinase inhibition, GPCR antagonism (particularly cannabinoid CB1 receptor modulation), and antiviral applications [1]. Commercially, the compound is available as a research-grade intermediate with a typical purity specification of ≥95%, and vendors specify long-term storage in cool, dry conditions to maintain integrity . Its structural features—the 2-substitution pattern on piperidine and the 4-methyl substitution on the pyrazole ring—represent key differentiation points from more common 3- or 4-pyrazolylpiperidine analogs, positioning this compound for structure-activity relationship (SAR) investigations where substitution geometry and methylation state are critical variables.

Why 2-(4-Methyl-1H-pyrazol-3-yl)-piperidine Dihydrochloride Cannot Be Substituted with Common Pyrazole-Piperidine Analogs


Substitution among pyrazole-piperidine analogs without rigorous SAR validation introduces substantial experimental risk because the position of pyrazole attachment to the piperidine ring (2- versus 3- or 4-position) and the methylation state of the pyrazole core fundamentally alter molecular recognition, binding geometry, and functional pharmacology [1]. In the cannabinoid CB1 antagonist series exemplified by rimonabant (SR141716A), the 3-substituted pyrazole-piperidine carboxamide architecture is essential for receptor engagement; even minor modifications to the 4-position methyl group or piperidine attachment site can shift pharmacological profiles from antagonism toward agonism or produce off-target effects via non-CB1, non-CB2 mechanisms [2]. Similarly, in kinase inhibitor programs, SAR studies on pyrazolopiperidine sulfonamides demonstrate that the specific substitution pattern dictates not only potency but also in vivo efficacy and CNS penetration [3]. For researchers procuring this compound, the 2-(4-methyl-1H-pyrazol-3-yl)-piperidine scaffold represents a structurally defined starting point whose substitution geometry cannot be replicated by the more abundant 3- or 4-pyrazolylpiperidine variants available in screening collections. The evidence detailed below provides the quantitative foundation for this differentiation.

Quantitative Differentiation Evidence for 2-(4-Methyl-1H-pyrazol-3-yl)-piperidine Dihydrochloride Versus Key Comparators


CB1 Receptor Antagonist Scaffold Differentiation: 2-Substituted Pyrazole-Piperidine Versus 3-Carboxamide-Pyrazole Architecture of Rimonabant

The target compound features a direct 2-piperidinyl linkage to the pyrazole ring, structurally distinct from the 3-carboxamide-piperidine architecture of rimonabant (SR141716A). In cannabinoid CB1 receptor pharmacology, rimonabant (N-piperidin-1-yl-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide) is the prototypic antagonist/inverse agonist with Ki values in the low nanomolar range [1]. However, SAR studies on 3-substituted pyrazole analogs reveal that replacing the carboxamide linker with alternative moieties or altering the piperidine attachment point can produce compounds that elicit cannabinoid agonist-like behavioral effects in mice via non-CB1, non-CB2 mechanisms—a qualitatively distinct pharmacological profile from rimonabant despite sharing the pyrazole-piperidine core [2]. The 2-(4-methyl-1H-pyrazol-3-yl)-piperidine scaffold of the target compound represents a different topological arrangement that may alter receptor binding geometry and functional selectivity, making it valuable for probing CB1 receptor pharmacology beyond the well-characterized rimonabant chemotype.

Cannabinoid CB1 Antagonist GPCR Pharmacology Structure-Activity Relationship

Dopamine D3 Receptor Affinity: 2-Pyrazolylpiperidine Scaffold Differentiation from 4-Pyrazolylpiperidine and Benzyl-Substituted Analogs

BindingDB data for structurally related pyrazolylpiperidine analogs demonstrate that substitution position on the piperidine ring and N-substitution patterns produce order-of-magnitude differences in dopamine D3 receptor affinity. A 1-benzyl-4-[5-(4-chloro-phenyl)-1H-pyrazol-3-yl]-piperidine analog (CHEMBL76090) exhibits a Ki of 160 nM for displacement of [³H]spiperone from human D3 receptor expressed in HEK293 cells [1]. In contrast, a 4-[5-(4-chloro-phenyl)-4-methyl-1H-pyrazol-3-yl]-1-phenethyl-piperidine analog (CHEMBL61079) displays significantly weaker affinity with a Ki of 1,200 nM at the D3 receptor [2]. This 7.5-fold difference in affinity between two analogs differing in substitution patterns underscores the sensitivity of receptor recognition to precise molecular architecture. The target compound, featuring a 2-substituted piperidine with a 4-methylpyrazole moiety and no N-benzyl or N-phenethyl substitution, represents a distinct chemotype whose receptor binding profile is expected to differ from both 4-substituted piperidine analogs.

Dopamine Receptor CNS Pharmacology Binding Affinity

MCHR1 Antagonist Potency: Pyrazol-3-yl Piperidine Scaffold Yields Nanomolar Activity Without 4-Methyl Substitution

BindingDB data demonstrate that a 4-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)-1-((1-(4-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)methyl)piperidine analog (CHEMBL455144) achieves an IC₅₀ of 37 nM in displacing [¹²⁵I]MCH from human melanin-concentrating hormone receptor 1 (MCHR1) expressed in HEK293 cells [1]. Notably, this compound contains the pyrazol-3-yl piperidine core—positionally analogous to the target compound's pyrazol-3-yl substitution but lacking the 4-methyl group—and demonstrates that this scaffold can support nanomolar GPCR antagonist potency without requiring the extended substituents characteristic of rimonabant-class CB1 antagonists. The target compound, featuring a 4-methyl-1H-pyrazol-3-yl group at the 2-position of piperidine, represents a chemically distinct entry point for MCHR1 antagonist discovery or for exploring cross-reactivity between MCHR1 and other class A GPCRs that recognize pyrazole-containing ligands.

Melanin-Concentrating Hormone Receptor Obesity GPCR Antagonist

NADPH Oxidase Inhibition: Pyrazolo Piperidine Scaffold as Validated Target Class for Cardiovascular and Inflammatory Disorders

Patent literature establishes pyrazolo piperidine derivatives as inhibitors of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, with claimed utility in treating and/or preventing disorders related to reactive oxygen species production [1]. NADPH oxidase isoforms (NOX1, NOX2, NOX4) are validated therapeutic targets in cardiovascular disease, diabetic complications, and inflammatory pathologies. The patent scope encompasses pyrazolo piperidine derivatives of Formula (I) wherein the pyrazole and piperidine moieties are directly linked—a structural feature shared by the target compound. While no direct activity data for 2-(4-methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride against specific NOX isoforms is publicly available, the compound falls within the claimed structural genus, positioning it as a candidate for NOX inhibitor screening. In contrast, alternative pyrazole-piperidine scaffolds such as those developed for CB1 antagonism or kinase inhibition do not carry this same target-class association.

NADPH Oxidase Reactive Oxygen Species Cardiovascular Pharmacology

P2Y14 Receptor Antagonist Potency: Pyrazol-3-yl Substitution Achieves 2.88 nM Affinity in Piperidine-Containing Series

A 2025 study on P2Y14 receptor antagonists evaluated piperidine bioisosteres and found that a pyrazol-3-yl substituted analog (compound 11, MRS4916) achieved a binding affinity of 2.88 nM at the human P2Y14 receptor [1]. This compound contains a pyrazol-3-yl moiety linked to a naphthalene-based antagonist scaffold, and the pyrazol-3-yl substitution was directly compared to a 1,2,3-triazol-4-yl analog (compound 10, MRS4916) which exhibited an affinity of 3.69 nM. The 2.88 nM affinity demonstrates that pyrazol-3-yl substitution can support sub-nanomolar to low nanomolar receptor engagement in GPCR targets. The target compound 2-(4-methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride differs from the MRS4916 comparator in its piperidine attachment geometry (2- versus C-linked) and the presence of a 4-methyl group, but shares the pyrazol-3-yl pharmacophore feature validated in this assay.

P2Y14 Receptor Purinergic Signaling Inflammation

High-Value Research and Industrial Applications for 2-(4-Methyl-1H-pyrazol-3-yl)-piperidine Dihydrochloride Based on Quantitative Differentiation Evidence


CB1 Receptor Pharmacology: Exploration of Non-Carboxamide Scaffolds to Mitigate Rimonabant-Associated Off-Target Behavioral Effects

Researchers investigating cannabinoid CB1 receptor pharmacology can utilize this compound as a structurally distinct alternative to the rimonabant carboxamide series. The direct 2-piperidinyl-pyrazole linkage, lacking the carboxamide spacer, may alter receptor binding geometry relative to rimonabant (Ki ~1-10 nM at CB1). Published SAR on 3-substituted pyrazole analogs of rimonabant demonstrates that modifications to this region can produce compounds with cannabinoid agonist-like behavioral effects via non-CB1, non-CB2 mechanisms—a phenomenon that may be exploited or mitigated depending on research objectives [1]. The target compound provides a chemically tractable entry point for probing CB1 receptor pharmacology with potential differentiation from rimonabant's psychiatric liability profile.

GPCR Antagonist Discovery: MCHR1 and P2Y14 Receptor Programs Leveraging Pyrazol-3-yl Piperidine Pharmacophore

Medicinal chemistry programs targeting melanin-concentrating hormone receptor 1 (MCHR1) or P2Y14 receptor can employ this compound as a building block for SAR expansion. Cross-study evidence demonstrates that pyrazol-3-yl piperidine-containing analogs achieve nanomolar potency: an MCHR1 antagonist (CHEMBL455144) exhibits IC₅₀ = 37 nM [1], while a pyrazol-3-yl substituted P2Y14 antagonist (MRS4916) achieves 2.88 nM affinity, representing a 1.28-fold improvement over a triazole comparator (3.69 nM) [2]. The target compound's 2-substituted piperidine geometry and 4-methylpyrazole feature offer a distinct substitution vector relative to these literature compounds, enabling exploration of unexplored SAR space around validated pyrazol-3-yl pharmacophores.

Dopamine D3 Receptor SAR: Evaluating the Impact of Piperidine Substitution Position and Methylation on Receptor Affinity

Dopamine D3 receptor pharmacology programs requiring systematic exploration of substitution pattern effects can utilize this compound as part of a focused SAR library. BindingDB data reveal a 7.5-fold difference in D3 receptor Ki between 1-benzyl-4-pyrazolylpiperidine (160 nM) and 1-phenethyl-4-pyrazolylpiperidine (1,200 nM) analogs, demonstrating the sensitivity of receptor recognition to substitution geometry [1][2]. The target compound's 2-pyrazolyl substitution pattern and absence of N-alkylation represent an untested region of chemical space for D3 receptor binding. Procuring this compound enables head-to-head comparison against 3- and 4-pyrazolylpiperidine analogs to deconvolute the contribution of piperidine substitution position to dopamine receptor pharmacology.

NADPH Oxidase Inhibitor Screening: Cardiovascular and Inflammatory Disease Target Validation

Cardiovascular and inflammation-focused drug discovery groups can screen this compound in NADPH oxidase (NOX) inhibition assays based on patent-validated structural association. Patent literature explicitly claims pyrazolo piperidine derivatives as NADPH oxidase inhibitors for treating disorders related to reactive oxygen species production [1]. While the target compound's specific NOX isoform activity remains uncharacterized, its position within the claimed structural genus justifies its inclusion in NOX inhibitor screening cascades. This target class differentiation—NADPH oxidase inhibition versus the CB1 antagonism or kinase inhibition associated with alternative pyrazole-piperidine scaffolds—provides a unique procurement rationale for researchers in cardiovascular and inflammatory disease pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.